molecular formula C16H28N2O4 B12946725 Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate

Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate

Cat. No.: B12946725
M. Wt: 312.40 g/mol
InChI Key: CNHUOBMAZBTOGX-FOSCPWQOSA-N
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Description

Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique bicyclic structure, which imparts specific chemical properties and reactivity.

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)9-12-10-7-17-8-11(10)12/h10-12,17H,7-9H2,1-6H3/t10-,11+,12?

InChI Key

CNHUOBMAZBTOGX-FOSCPWQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(CC1[C@H]2[C@@H]1CNC2)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(CC1C2C1CNC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the bicyclic core through a cyclization reaction.
  • Introduction of the azabicyclo moiety via a nucleophilic substitution reaction.
  • Protection of the amine group using tert-butyl groups to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical reagent.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Rel-tert-butyl ((1R,5S,6r)-3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate
  • Rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Uniqueness

Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate is unique due to its specific bicyclic structure and the presence of the azabicyclo moiety. This imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

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